2,5-二氯-N-(2-(异丙基磺酰基)苯基)嘧啶-4-胺

描述

“2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine” is an organic compound and a pharmaceutical intermediate. It is used in the laboratory organic synthesis process and chemical pharmaceutical research and development process . It is mainly used for the synthesis of the raw drug ceritinib . It is also used as a reagent in the synthesis of potent and selective anaplastic lymphoma kinase (ALK-5) inhibitors, which are used as an anti-tumor treatment .

Synthesis Analysis

The synthesis of “2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine” involves several steps. It is used as a reagent in the synthesis of potent and selective anaplastic lymphoma kinase (ALK-5) inhibitors . More detailed information about the synthesis process can be found in the referenced papers .

Molecular Structure Analysis

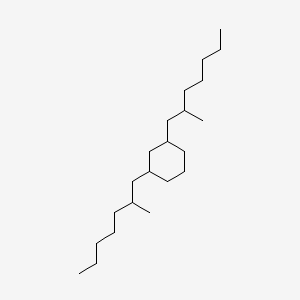

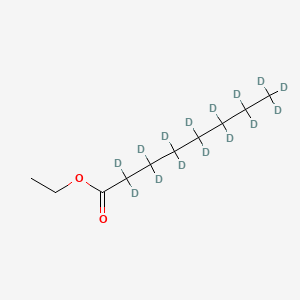

The molecular formula of “2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine” is C13H13Cl2N3O2S . The structure of the molecule includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl ring, which is a six-membered ring with six carbon atoms .

Chemical Reactions Analysis

“2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine” is used as a reagent in the synthesis of potent and selective anaplastic lymphoma kinase (ALK-5) inhibitors . The specific chemical reactions that this compound undergoes would depend on the conditions of the reaction and the other reagents present .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine” include a molecular weight of 346.23 g/mol, a density of 1.436, a melting point of 149.0 to 153.0 °C, and a boiling point of 538℃ .

科学研究应用

肿瘤学研究

该化合物是Ceritinib合成的关键中间体 ,一种用于治疗非小细胞肺癌 (NSCLC) 的重要药物。它靶向间变性淋巴瘤激酶 (ALK),并已证明在对另一种 ALK 抑制剂克唑替尼产生耐药的患者中有效。

有机合成

作为一种有机中间体,该化学品在各种有机合成过程中充当构建模块。 它的磺酰基和胺基使其成为构建复杂分子的通用试剂,特别是在开发新药物方面 .

药物化学

在药物化学中,该化合物用于开发新型治疗剂。 它的二氯嘧啶环是许多药物中常见的基序,可以进一步修饰以增强生物活性或降低毒性 .

安全和危害

The safety and hazards of “2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine” are not explicitly mentioned in the available resources. It is recommended to handle this compound with appropriate safety measures, including wearing personal protective equipment and working in a well-ventilated area .

作用机制

Target of Action

The primary target of 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine is the anaplastic lymphoma kinase (ALK-5) . ALK-5 is a receptor tyrosine kinase in the insulin receptor superfamily . It plays a crucial role in cell growth and differentiation .

Mode of Action

2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine acts as an inhibitor of ALK-5 . By binding to the kinase, it prevents the phosphorylation and activation of the enzyme . This inhibition disrupts the signal transduction pathway, leading to a decrease in cell proliferation and survival .

Biochemical Pathways

The compound affects the ALK-5 signaling pathway . This pathway is involved in numerous cellular processes, including cell proliferation, differentiation, and survival . By inhibiting ALK-5, the compound disrupts these processes, leading to potential anti-tumor effects .

Result of Action

The inhibition of ALK-5 by 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine can lead to anti-tumor effects . By disrupting the signaling pathways that promote cell growth and survival, the compound can potentially inhibit the growth of tumors where the ALK-5 enzyme is implicated .

生化分析

Biochemical Properties

It is known to be a synthetic intermediate of anaplastic lymphoma kinase (ALK) inhibitors . ALK inhibitors are a class of drugs that block the action of ALK, a protein that can promote the growth of cancer cells .

Cellular Effects

As a synthetic intermediate of ALK inhibitors, it may influence cell function by inhibiting the action of ALK, thereby preventing the growth of cancer cells .

Molecular Mechanism

As a synthetic intermediate of ALK inhibitors, it may exert its effects at the molecular level by binding to ALK and inhibiting its action .

属性

IUPAC Name |

2,5-dichloro-N-(2-propan-2-ylsulfonylphenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl2N3O2S/c1-8(2)21(19,20)11-6-4-3-5-10(11)17-12-9(14)7-16-13(15)18-12/h3-8H,1-2H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVLDJAVSQZSKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

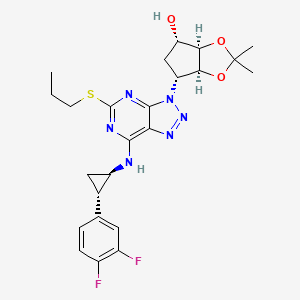

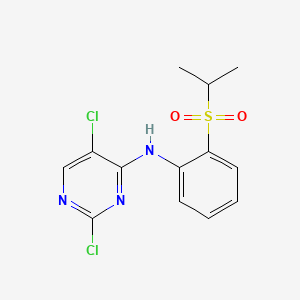

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30732887 | |

| Record name | 2,5-Dichloro-N-[2-(propane-2-sulfonyl)phenyl]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30732887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761440-16-8 | |

| Record name | 2,5-Dichloro-N-[2-(propane-2-sulfonyl)phenyl]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30732887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichloro-N-[2-[(1-methylethyl)sulfonyl]phenyl]-4-pyrimidinamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the significance of 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine in the synthesis of Ceritinib?

A1: 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine (compound 3) serves as a key building block in the synthesis of Ceritinib dihydrochloride (compound 4) []. The research highlights a novel preparation method where compound 3 is coupled with another molecule (compound 1-dihydrochloride) to produce Ceritinib dihydrochloride. The high purity of compound 3 (≥ 99.5%) contributes to the overall high purity of the final Ceritinib product [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Oxabicyclo[3.1.0]hexan-2-ol,4-(methoxymethoxy)-,(1-alpha-,2-bta-,4-alpha-,5-alpha-)-(9CI)](/img/no-structure.png)

![2-(4-Methoxyphenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid ethyl ester](/img/structure/B569275.png)